Val-Gln

Description

Contextualization of Dipeptides in Biological Systems

Dipeptides are the simplest form of peptides, playing varied roles in biological systems. They can serve as intermediates in protein degradation and synthesis, act as signaling molecules, or have specific biological activities themselves. libretexts.org Their absorption and metabolism can differ significantly from those of their constituent free amino acids, influencing nutrient uptake and utilization. elewa.org The peptide bond linking the two amino acids is an amide bond, which is notably stable and resistant to hydrolysis under physiological conditions, contributing to the structural integrity of peptides and proteins. libretexts.org

Significance of Val-Gln in Advanced Biological Investigations

This compound has garnered attention in advanced biological investigations across different organisms and contexts. Research has identified its presence in plants, where its levels can fluctuate based on environmental conditions and developmental stages. frontiersin.org Studies in animals have explored its absorption and transport mechanisms, revealing that it can be absorbed in its intact form. elewa.org Furthermore, this compound has been found to be a component of larger biologically active peptides, such as glucagon. libretexts.org Investigations into its potential biological activities have also been conducted, suggesting roles in areas such as energy metabolism and interactions with viral proteins. mdpi.comnih.govasm.orgresearchgate.net

Detailed research findings underscore the significance of this compound in understanding complex biological pathways. In Arabidopsis thaliana, this compound is one of several dipeptides whose levels exhibit diel fluctuations, increasing during the day and decreasing at night under short-day conditions. frontiersin.org Its presence in this context is associated with branched-chain amino acids (BCAAs) and has been linked to processes like autophagy and the Target of Rapamycin (B549165) Complex (TORC)-mediated metabolic network. frontiersin.org

Studies on the absorption and transport of glutamine-containing dipeptides in weaned piglets have provided valuable data on this compound uptake. This research indicates that this compound is absorbed by intestinal cells as an intact dipeptide before being quickly hydrolyzed within the cells. elewa.org While the stability of this compound was found to be lower compared to Gly-Gln and Ala-Gln in this specific study, its absorption as an intact dipeptide highlights a potential route for efficient delivery of its constituent amino acids. elewa.org

| Dipeptide | Absorption Amount (mmol/L) |

| Ala-Gln | 10.26 ± 0.74 |

| Gly-Gln | 0.25 ± 1.47 |

| This compound | Not directly quantified in this table, but discussed as being absorbed intact elewa.org |

Note: Data extracted from a study on absorption in weaned piglets, comparing different glutamine-containing dipeptides. elewa.org

Research into enzymatic hydrolysates of Cervus elaphus blood identified this compound as one of the peptides present. Fractions containing this compound were suggested to improve exercise endurance, potentially by increasing hepatic glycogen (B147801) storage. mdpi.com This finding points towards a potential role for this compound, or peptides containing it, in energy metabolism and athletic performance.

Furthermore, investigations into compounds with anti-HIV-1 properties have examined this compound amide (VQ-am). Studies have shown that VQ-am possesses antiviral properties against certain HIV-1 strains and can bind to the viral protein gp120. asm.orgresearchgate.net Although less potent than tryptophylglycine amide (WG-am), the ability of VQ-am to interact with a key viral protein suggests its relevance in the study of host-pathogen interactions and the development of antiviral strategies. asm.orgresearchgate.net

| Dipeptide Amide | Binding Affinity (Kd) to gp120 | EC₅₀ (HIV-1 JRFL, CCR5-tropic) | EC₅₀ (HIV-1 NL4.3, CXCR4-tropic) |

| This compound amide | 6.03 x 10⁻⁷ M researchgate.net | 65.1 μM asm.org | Not observed asm.org |

| Tryptophylglycine amide | 2.1 x 10⁻⁷ M researchgate.net | 7.8 ± 2.2 μM asm.org | 28.62 ± 2.8 μM asm.org |

Note: Data extracted from studies on the anti-HIV-1 properties of dipeptide amides. asm.orgresearchgate.net

This compound has also been noted in the context of protein interactions. In a study investigating potential multitargeted lead molecules for cervical cancer, this compound was identified as one of the protein residues that interact with the compound Levophed. researchgate.net While this highlights its presence and interaction within complex biological systems, the specific implications of this interaction require further dedicated research.

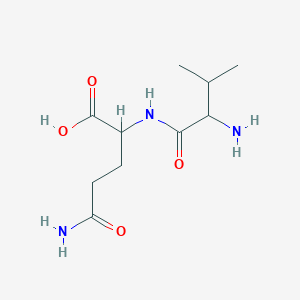

Structure

2D Structure

3D Structure

Properties

CAS No. |

42854-54-6 |

|---|---|

Molecular Formula |

C10H19N3O4 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |

InChI Key |

XXDVDTMEVBYRPK-XPUUQOCRSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

physical_description |

Solid |

sequence |

VQ |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Val Gln

Enzymatic Pathways for Dipeptide Synthesis

The synthesis of dipeptides, including Val-Gln, can occur through various enzymatic routes. These pathways often involve the formation of a peptide bond between two amino acids, catalyzed by enzymes such as ligases or transferases.

Role of L-Amino Acid Esterases in Val-Gly Synthesis as a Precursor Model

L-amino acid esterases (LAEs) have been explored for their utility in the enzymatic synthesis of dipeptides. While not directly involved in this compound synthesis, studies on LAE-catalyzed formation of dipeptides like valyl-glycine (Val-Gly) serve as a relevant model. Val-Gly itself is noted as a useful synthetic substrate for the production of gamma-glutamyl-valyl-glycine (B3393661) (γ-Glu-Val-Gly). researchgate.netnih.govacs.org

Enzymatic synthesis of Val-Gly from valine methyl ester and glycine (B1666218) has been investigated using LAE from microorganisms such as Elizabethkingia sp. TT1. researchgate.netnih.gov This process involves the esterase facilitating the formation of a peptide bond. Research has focused on screening microorganisms for LAE activity with synthetic capabilities towards specific dipeptides like Val-Gly. nih.gov

Data from studies on Elizabethkingia sp. TT1 LAE show optimal conditions for Val-Gly synthesis, including pH and temperature ranges, and provide insights into the enzyme's characteristics such as molecular weight and stability. nih.gov

Gamma-Glutamyltranspeptidase (GGT) Catalysis in Gamma-Glutamyl Peptides Formation

Gamma-glutamyltranspeptidase (GGT), also known as gamma-glutamyltransferase (EC 2.3.2.2), plays a significant role in the metabolism of gamma-glutamyl compounds, notably glutathione (B108866). frontiersin.orgwikipedia.org GGT catalyzes the transfer of a gamma-glutamyl moiety from a donor molecule (such as glutamine or glutathione) to an acceptor molecule, which can be an amino acid or a peptide. frontiersin.orgwikipedia.orgbiorxiv.org This transpeptidation reaction is a key mechanism for the formation of gamma-glutamyl peptides. frontiersin.orgbiorxiv.orgnih.gov

While GGT is primarily recognized for its role in glutathione breakdown and the gamma-glutamyl cycle, its broad substrate specificity allows it to catalyze the formation of various gamma-glutamyl peptides. biorxiv.orgnih.govjst.go.jp The enzyme operates through a two-step mechanism involving an acyl-enzyme intermediate where the gamma-glutamyl group is temporarily bound to the enzyme before being transferred to the acceptor. frontiersin.orgbiorxiv.org

GGT-mediated synthesis of gamma-glutamyl-valine (γ-Glu-Val) from glutamine and valine has been demonstrated using bacterial GGT. nih.gov This reaction is analogous to the potential formation of this compound if valine were the gamma-glutamyl donor and glutamine the acceptor, or more likely, the formation of gamma-glutamyl-glutamine (γ-Glu-Gln) or the transfer of a gamma-glutamyl group to this compound if present. Studies have explored optimizing conditions, such as pH, for GGT to favor transpeptidation over hydrolysis. jst.go.jp Alkaline pH generally promotes the transpeptidation reaction. jst.go.jp

Research indicates that GGT can utilize glutamine as a gamma-glutamyl donor, transferring the gamma-glutamyl group to an amino acid or short peptide acceptor. frontiersin.orgbiorxiv.org This mechanism could potentially lead to the formation of gamma-glutamyl peptides involving valine or glutamine residues, although the direct GGT-catalyzed synthesis of this compound (with valine as the N-terminus and glutamine as the C-terminus) via this specific transpeptidation is less commonly described than the formation of gamma-glutamyl peptides where glutamate (B1630785) is the N-terminal residue linked via its gamma-carboxyl group.

Studies on the enzymatic synthesis of gamma-glutamyl-valyl-glycine (γ-Glu-Val-Gly) provide further evidence of GGT's transpeptidation activity with dipeptide acceptors like Val-Gly. google.comgoogle.comacs.org This highlights the enzyme's capacity to elongate peptide chains by adding a gamma-glutamyl residue.

Microbial and Biotechnological Approaches for Dipeptide Production

Microorganisms and biotechnological methods offer promising avenues for dipeptide production, including this compound. These approaches leverage enzymatic synthesis within microbial hosts or utilize isolated enzymes for in vitro reactions.

Microbial fermentation has been employed for the production of various dipeptides. frontiersin.orgresearchgate.net Engineered microorganisms, such as Escherichia coli, have been developed to synthesize specific dipeptides through the expression of relevant enzymes. researchgate.netmdpi.com For instance, E. coli engineered to express L-amino acid alpha-ligase (BacD) has been used for the ATP-dependent synthesis of alanyl-glutamine (Ala-Gln). researchgate.net This demonstrates the potential of using microbial platforms for the production of glutamine-containing dipeptides.

Enzymatic methods using isolated enzymes are also utilized for dipeptide synthesis. google.comgoogle.comresearchgate.net These methods can involve enzymes like L-amino acid ligases or proteases acting in reverse synthesis mode. researchgate.netnih.gov While chemical synthesis of dipeptides exists, enzymatic and microbial methods are gaining interest due to potential advantages in specificity and sustainability. researchgate.net

Specific examples of microbial production include the identification of peptides containing this compound sequences within larger peptides produced by bacteria like Bacillus amyloliquefaciens. researchgate.net Additionally, certain microorganisms possess enzymes like GGT that can be utilized for the synthesis of gamma-glutamyl peptides. jst.go.jpgoogle.comgoogle.comacs.org

Biotechnological approaches for dipeptide production often involve optimizing reaction conditions, enzyme sources, and potentially genetic engineering of microbial strains to enhance yield and specificity. mdpi.comgoogle.com The use of dipeptides like Ala-Gln in cell culture media also highlights their importance in biotechnology. fishersci.co.ukgoogle.com

Precursor Availability and Regulatory Mechanisms in Cellular Synthesis

The cellular synthesis of this compound, if it occurs endogenously, would be dependent on the availability of its constituent amino acid precursors, valine and glutamine. Valine is a branched-chain amino acid, while glutamine is a conditionally essential amino acid involved in numerous metabolic processes. wikipedia.orgfishersci.pt

Cellular concentrations of amino acids are influenced by factors such as nutrient uptake, intracellular synthesis, and protein turnover. The availability of free valine and glutamine would directly impact the rate of this compound formation if a dedicated synthesis pathway exists.

Regulatory mechanisms controlling dipeptide synthesis in cells are not as extensively characterized as those for protein synthesis. However, the regulation of amino acid metabolism and the activity of the enzymes involved in peptide bond formation would indirectly influence dipeptide levels. ahajournals.org

Studies on dipeptide transport regulation indicate that cells can regulate the uptake and distribution of dipeptides, which can impact cellular homeostasis and processes like protein synthesis. ontosight.ai This suggests that dipeptide levels are subject to cellular control.

Furthermore, research indicates that dipeptides themselves can act as signaling molecules and influence cellular processes, potentially including the regulation of gene expression and protein synthesis. researchgate.netmdpi.comresearchgate.net While the direct regulatory role of this compound on its own synthesis is not explicitly detailed, the broader context of dipeptide signaling suggests potential feedback mechanisms.

The formation of dipeptides can also occur as a result of protein degradation. researchgate.net The activity of various peptidases that cleave proteins and larger peptides contributes to the pool of intracellular dipeptides. researchgate.net The balance between dipeptide synthesis and degradation by dipeptidases is crucial in determining intracellular dipeptide concentrations. researchgate.net

In certain organisms, like yeast, pathways for the formation of gamma-glutamyl peptides, including those containing valine, have been identified, involving enzymes like glutamate-cysteine ligase and glutathione synthetase, as well as GGT. plos.org These pathways can be influenced by the availability of precursor amino acids and the activity of the involved enzymes.

Data on the levels of this compound in biological systems, such as the detection of this compound in plants, can provide insights into its endogenous presence and potential synthesis or accumulation mechanisms. nih.gov

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Valylglutamine (this compound) | 7016045 |

| Valine (Val) | 6287 |

| Glutamine (Gln) | 5961 |

| Valylglycine (Val-Gly) | 129791 |

| Glutathione (GSH) | 124383 |

| Glutamate (Glu) | 611 |

| Glycine (Gly) | 750 |

| Gamma-glutamyl-valine (γ-Glu-Val) | 163000 |

| Gamma-glutamyl-valyl-glycine (γ-Glu-Val-Gly) | 13270982 |

| Alanyl-glutamine (Ala-Gln) | 123935 |

Data Table: Example Data on Enzymatic Synthesis of a Related Dipeptide (Val-Gly)

| Enzyme Source | Substrates | Product | Optimal pH | Optimal Temperature (°C) | Subunit Molecular Weight (kDa) | Native Molecular Weight (kDa) |

| Elizabethkingia sp. TT1 LAE | Valine methyl ester, Glycine | Valyl-glycine | 9.0 | 25 | 78 | 103 |

Catabolism and Degradation Pathways of Val Gln

Enzymatic Hydrolysis Mechanisms of Val-Gln

The primary mechanism for the degradation of this compound is enzymatic hydrolysis, which cleaves the peptide bond between the valine and glutamine residues. This process is facilitated by specific peptidases.

Comparative Degradation Kinetics with Other Glutamine Dipeptides

Studies investigating the degradation kinetics of various glutamine dipeptides in aqueous solution have shown that the rate of degradation is influenced by the N-terminal amino acid residue nih.govallpeptide.com. The degradation rates of glutamine dipeptides generally decrease in the following order: Gly-Gln, Ala-Gln, Leu-Gln, this compound, and Ile-Gln nih.govallpeptide.com. This suggests that the structural characteristics of the N-terminal amino acid play a role in how readily the peptide bond is cleaved.

The degradation of glutamine dipeptides can occur through different routes, including the cleavage of the peptide bond and the deamidation of the amide group on the glutamine residue nih.govallpeptide.com. Deamidation of glutamine appears to occur less frequently and at a slower rate compared to asparagine deamidation acs.org.

Interactive Table: Comparative Degradation Rates of Glutamine Dipeptides

| Dipeptide | Relative Degradation Rate (Conceptual based on order) |

| Gly-Gln | Highest |

| Ala-Gln | High |

| Leu-Gln | Moderate |

| This compound | Lower |

| Ile-Gln | Lowest |

Note: This table represents the general trend observed in comparative studies of glutamine dipeptide degradation kinetics and is based on the described order of decreasing degradation rates nih.govallpeptide.com. Specific rate constants are dependent on experimental conditions such as pH and temperature.

Identification of Specific Peptidases Involved in this compound Cleavage

The hydrolysis of this compound is mediated by peptidases that exhibit specificity for cleaving peptide bonds involving valine and glutamine residues. While general aminopeptidases and carboxypeptidases in the small intestine degrade peptides into amino acids bu.edu, specific peptidases may be involved in the initial cleavage of dipeptides like this compound.

Specific peptidases known to cleave sequences containing valine or glutamine at certain positions in a peptide chain have been identified. For example, bovine pancreatic elastase II has been shown to cleave a Gln-Ile bond in a specific peptide sequence nih.gov. Some peptidases show preferences for aliphatic amino acids like valine at specific positions within the cleavage site oup.comexpasy.org. The MEROPS database, a comprehensive collection of peptidase cleavages, lists substrates and their cleavage sites, providing insights into potential peptidases that could act on this compound or peptides containing this sequence oup.comebi.ac.uk.

Integration of Valine and Glutamine Catabolism into Central Metabolic Pathways

Following the enzymatic hydrolysis of this compound into its constituent amino acids, valine and glutamine, these free amino acids enter their respective catabolic pathways, ultimately feeding into the central metabolic network, particularly the tricarboxylic acid (TCA) cycle.

Glutamine Metabolism to Alpha-Ketoglutarate (B1197944)

Glutamine is a versatile amino acid that plays a crucial role in metabolism, serving as a source of carbon and nitrogen wikipedia.orgnih.govmdpi.com. Extracellular glutamine is transported into cells and converted to alpha-ketoglutarate (α-KG) through two primary pathways involving glutaminase (B10826351) (GLS) nih.govcellsignal.combosterbio.comresearchgate.net.

The first step in glutamine catabolism is the deamination of glutamine to glutamate (B1630785), catalyzed by mitochondrial glutaminase (GLS) cellsignal.combosterbio.comresearchgate.net. Glutamate is then converted to the TCA cycle intermediate α-KG cellsignal.combosterbio.comresearchgate.net. This conversion can occur via two main enzymatic routes:

Glutamate Dehydrogenase (GDH): GDH catalyzes the oxidative deamination of glutamate to α-KG, releasing ammonia (B1221849) cellsignal.combosterbio.comresearchgate.net.

Transaminases: Alanine (B10760859) or aspartate transaminases can transfer the amino group from glutamate to pyruvate (B1213749) or oxaloacetate, respectively, producing alanine or aspartate and α-KG cellsignal.combosterbio.com.

The α-KG produced from glutamine metabolism can then enter the TCA cycle, contributing to ATP production and replenishing cycle intermediates, a process known as anaplerosis cellsignal.combosterbio.comnih.gov. Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can also be converted to citrate (B86180) in a reductive carboxylation reaction catalyzed by isocitrate dehydrogenase 2 (IDH2), providing carbon for fatty acid synthesis cellsignal.comnih.gov.

Interactive Table: Key Enzymes in Glutamine to Alpha-Ketoglutarate Conversion

| Enzyme | Reaction Catalyzed | Product(s) Involved |

| Glutaminase (GLS) | Deamination of Glutamine to Glutamate | Glutamate, Ammonia |

| Glutamate Dehydrogenase (GDH) | Oxidative Deamination of Glutamate to α-KG | α-KG, Ammonia |

| Transaminases | Transfer of amino group from Glutamate to form α-KG | α-KG, Alanine/Aspartate |

Valine Degradation to Succinyl-CoA

Valine is a branched-chain amino acid (BCAA) that is primarily degraded in extra-hepatic tissues, such as muscle nyu.edu. The catabolism of valine is a multi-step process that ultimately yields succinyl-CoA, a TCA cycle intermediate nyu.edulibretexts.orgnih.govontosight.aimeddists.com.

The degradation pathway of valine begins with a transamination reaction, catalyzed by branched-chain aminotransferase (BCAT), which converts valine to its corresponding branched-chain α-keto acid, α-ketoisovalerate nyu.edunih.govontosight.ai. This reaction simultaneously converts glutamate to α-KG nih.gov.

Next, the branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate, producing isobutyryl-CoA nyu.eduontosight.ai. This is a key regulatory step in BCAA metabolism ontosight.ai.

Subsequent enzymatic steps convert isobutyryl-CoA through a series of intermediates, including methylmalonate-semialdehyde, methylmalonyl-CoA, and ultimately to succinyl-CoA nyu.edulibretexts.orgnih.gov. The conversion of propionyl-CoA (an intermediate in valine and isoleucine degradation) to succinyl-CoA requires vitamin B12 and biotin (B1667282) nyu.edu.

The resulting succinyl-CoA can then enter the TCA cycle, contributing to energy production and serving as a precursor for other biosynthetic pathways libretexts.orgmeddists.com. Valine is considered a glucogenic amino acid because its degradation product, succinyl-CoA, can be converted to oxaloacetate and used for gluconeogenesis libretexts.org.

Interactive Table: Stages of Valine Degradation to Succinyl-CoA

| Stage | Key Enzyme(s) | Major Product(s) |

| Transamination | Branched-chain aminotransferase (BCAT) | α-ketoisovalerate |

| Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase complex (BCKDC) | Isobutyryl-CoA |

| Subsequent Conversions | Multiple enzymes | Succinyl-CoA |

Molecular and Structural Characterization of Val Gln

Three-Dimensional Solution Structure Analysis

Analyzing the three-dimensional structure of Val-Gln in solution provides information about its dynamic behavior and conformational preferences in a more native-like environment compared to the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. While detailed NMR studies focusing solely on the this compound dipeptide's complete 3D solution structure were not extensively detailed in the search results, NMR has been successfully applied to characterize the conformation of peptides containing Valine and Glutamine residues. For instance, two-dimensional 1H NMR spectroscopy has been utilized to determine the solution structure of cyclic peptides containing this compound sequences, revealing aspects of their conformational flexibility and the presence of structural motifs like beta-turns in specific solvent mixtures. nih.gov Additionally, NMR techniques such as TOCSY and NOESY have been employed to identify and analyze the cross-peaks of amino acids, including Valine and Glutamine, within larger peptide sequences like glucagon, aiding in the determination of their local environment and connectivity. mdpi.com These applications demonstrate the utility of NMR in providing structural constraints and insights into the conformational behavior of peptides containing the this compound sequence within a solution context.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Crystallographic Studies and Molecular Geometry

Crystallographic studies, primarily X-ray diffraction, provide high-resolution details about the arrangement of atoms in a crystal lattice, offering a precise picture of molecular geometry and packing in the solid state. The crystal structure of L-Valyl-L-Glutamine (L-Val-L-Gln) has been determined. It crystallizes in the orthorhombic space group P2₁2₁2. iucr.orgresearchgate.netresearchgate.netglobalauthorid.com

Key crystallographic parameters for L-Val-L-Gln include unit cell dimensions of a = 16.419 Å, b = 15.309 Å, and c = 4.708 Å. iucr.orgresearchgate.netresearchgate.netglobalauthorid.com The structure refinement has yielded reliable R factors, indicating good agreement between the observed and calculated diffraction data. iucr.orgresearchgate.netresearchgate.netglobalauthorid.com

Table 1 summarizes the crystallographic parameters for L-Val-L-Gln.

| Parameter | Value | Space Group | Unit Cell Dimensions (Å) |

| Compound | L-Val-L-Gln | P2₁2₁2 | a = 16.419, b = 15.309, c = 4.708 |

Conformational Tendencies and Intrinsic Size Parameters

The conformational behavior of a peptide is dictated by the rotation around the backbone dihedral angles (phi, φ, and psi, ψ) of each amino acid residue. The allowed ranges for these angles can be visualized using Ramachandran plots.

The Ramachandran plot is a graphical representation of the allowed combinations of the φ and ψ dihedral angles for amino acid residues in a polypeptide chain, based on steric constraints. bioinformatics.org The allowed regions vary depending on the size and nature of the amino acid side chain. letstalkacademy.comacs.org

For Valine, the presence of a branched aliphatic side chain (isopropyl group) imposes significant steric hindrance, restricting the allowed regions in the Ramachandran plot compared to amino acids with smaller side chains like Glycine (B1666218). letstalkacademy.comacs.org The steric clash between the side chain and the protein backbone limits the accessible φ and ψ angles. acs.orgnih.gov

Glutamine has a polar, uncharged side chain with an amide group. While less sterically hindered than branched amino acids like Valine, its side chain still influences the allowed conformational space. The Ramachandran distribution for Glutamine residues can also be dependent on the identity of the adjacent amino acid residues in the peptide chain. researchgate.net

Ion mobility-mass spectrometry (IM-MS) can provide information about the collision cross-section and conformational ensemble of molecules in the gas phase. Molecular modeling simulations are computational techniques used to predict and analyze the three-dimensional structures and dynamics of molecules.

While specific ion mobility measurements for the this compound dipeptide or its immediate oligomers were not found in the provided search results, molecular modeling simulations have been applied to study the conformational behavior of peptides containing Valine and Glutamine residues. Simulations have been used to investigate the aggregation propensity and analyze the distribution of backbone dihedral angles in polyglutamine and glutamine-rich peptides, which is related to their conformational tendencies. biorxiv.org Furthermore, computational simulations have been employed in the structural analysis of peptides containing this compound sequences within the context of their interactions with enzymes, exploring their binding modes and conformations at active sites. aip.org These modeling studies provide theoretical insights into the potential conformations and interactions of peptides containing the this compound motif, complementing experimental structural data.

4.4. Computational Chemistry Approaches for Structural Modeling

Computational chemistry approaches play a significant role in understanding the structural characteristics and behavior of dipeptides like this compound (Valylglutamine). These methods allow for the theoretical exploration of molecular conformations, interactions, and properties that can be challenging to fully characterize through experimental means alone. Density Functional Theory (DFT) is a commonly used quantum mechanical method in computational chemistry and biology for investigating the electronic structure of molecules austinpublishinggroup.comyoutube.com. Hybrid methods, such as B3LYP, are frequently employed in these studies austinpublishinggroup.com.

Studies on dipeptides, including those containing Val and Gln residues, utilize computational techniques to predict and analyze their preferred conformations. For instance, theoretical conformational analysis methods can determine sets of energetically favored conformers of dipeptide molecules researchgate.net. The dihedral angles, particularly the main-chain angles φ (C–N–Cα–C) and ψ (N–Cα–C–N), and side-chain angles χ₁ (N–Cα–Cβ–Cγ) and χ₂ (Cα–Cβ–Cγ–Cδ), are crucial in characterizing these conformations acs.org. Computational procedures have been developed to obtain dipeptide conformations using theoretical and experimental spin–spin coupling constants (SSCCs), Karplus equations, and quantum chemistry methods acs.org. These methods have been applied to study the rotamers around the side-chain angle acs.org.

Molecular dynamics (MD) simulations are another powerful computational tool used to characterize the conformational profile of peptides in different environments, including various solvents researchgate.netacs.org. These simulations can provide insights into the balance between intramolecular interactions within the peptide and intermolecular interactions with the solvent researchgate.net. Studies using MD simulations on peptides have shown that the conformational profile can change depending on the solvent properties researchgate.net. For example, the intrinsic propensity of peptide backbone conformations can be affected by solvents like water, urea, and methanol (B129727) researchgate.net.

Computational studies have also investigated the formation of peptide bonds and the propensity of amino acids to form these bonds using quantum-chemical methods like DFT austinpublishinggroup.com. Calculations have been performed to describe the propensity of amino acids for peptide bond formation based on quantum-chemical parameters austinpublishinggroup.com.

While direct computational studies focusing exclusively on the structural modeling of the isolated this compound dipeptide are not extensively detailed in the provided search results, research on related dipeptides and peptides containing Val and Gln provides relevant insights into the computational approaches used. For example, computational studies on Ala-Gln dipeptide have investigated monomeric and dimeric forms, their geometries, and hydrogen bonding interactions using molecular mechanics and ab-initio calculations researchgate.net. These studies determined low-energy dimeric structures and their total energies researchgate.net.

Computational methods are also applied in broader contexts involving peptides, such as predicting protein structural classes based on gapped-dipeptides and recursive feature selection approaches nih.gov. Furthermore, computational prediction of cyclic peptide structural ensembles using all-atom, explicit-solvent MD simulations and enhanced sampling methods has been performed to understand structural preorganization acs.org. These computational predictions have been correlated with experimental binding assays and crystal structures acs.org.

Theoretical studies on protein turns have also considered the role of amino acids like Val and Gln in specific structural templates, utilizing geometrical models and analyzing the participation of hydrophilic and hydrophobic amino acids in these turns arxiv.org.

Computational chemistry, including techniques like DFT, molecular mechanics, and molecular dynamics simulations, provides valuable tools for exploring the structural landscape of dipeptides like this compound, analyzing their conformational preferences, and understanding the factors influencing their structures in different environments.

Data Tables

Based on the search results, detailed data tables specifically for computational modeling of this compound's structure are limited. However, the approaches and types of data generated in computational studies of similar dipeptides or peptides containing Val and Gln can be illustrated.

Table 1: Examples of Computational Methods and Properties Studied for Peptides

Table 2: Illustrative Data from Computational Study of Ala-Gln Dimers (DFT/B3LYP/6-31G(d,p)) (Derived from information in Source researchgate.net, illustrating the type of data generated in dipeptide dimer studies)

Interactive Table 1: Examples of Computational Methods and Properties Studied for Peptides

| Computational Method | Properties Studied | Relevant Dipeptides/Peptides Mentioned (Examples) | Source Index |

| DFT (Density Functional Theory) | Electronic structure, propensity of peptide bond formation | Various amino acid pairs, Ala-Gln | austinpublishinggroup.comresearchgate.net |

| Molecular Mechanics | Conformational analysis, hydrogen bonding | Ala-Gln | researchgate.net |

| Molecular Dynamics (MD) | Conformational profile in solvents, structural ensembles | Balaram's peptide (containing Val), cyclic peptides | researchgate.netacs.org |

| Quantum Chemistry Methods | Dipeptide conformation, SSCCs, rotamers | Val, Leu, Ile dipeptides | acs.org |

Interactive Table 2: Illustrative Data from Computational Study of Ala-Gln Dimers (DFT/B3LYP/6-31G(d,p))

| Dimer Form | Total Energy (kcal/mol) |

| Dimer I | -977,809.95496405 |

| Dimer II | -977,809.60516250 |

| Dimer III | -977,809.52818043 |

| Dimer IV | -977,809.08389576 |

Note: This table presents illustrative data based on findings for Ala-Gln dimers researchgate.net, demonstrating the type of energy data obtained from computational studies of dipeptide aggregates. Specific energy values for this compound dimers would require dedicated computational studies.

Detailed Research Findings

Research findings highlight the application of computational methods to understand dipeptide and peptide structures. For instance, a computational procedure combining theoretical and experimental SSCCs, Karplus equations, and quantum chemistry methods has been developed and applied to determine the conformation of dipeptides of hydrophobic amino acids like valine acs.org. This approach allows for the study of rotamers around the side-chain angle acs.org.

Studies on the Ala-Gln dipeptide using molecular mechanics and ab-initio calculations have revealed low-energy dimeric structures stabilized by hydrogen bonding interactions researchgate.net. The calculated total energies for these different dimeric forms provide insights into their relative stabilities researchgate.net. The geometrical parameters around the alpha-carbon atom were found to be in agreement with those of other dipeptides researchgate.net.

Molecular dynamics simulations have demonstrated the significant influence of solvents on the conformational preferences of peptides researchgate.net. The balance between intramolecular and intermolecular interactions dictates the prevalent conformations in different solvent environments researchgate.net.

Computational approaches are also integral to larger-scale protein structure prediction efforts, including methods based on gapped-dipeptide composition and machine learning techniques nih.govfrontiersin.org. These methods aim to predict protein structural classes and tertiary structures from amino acid sequences nih.govfrontiersin.org.

While specific detailed research findings solely focused on the computational structural modeling of this compound as an isolated dipeptide are not extensively provided in the search results, the application of these computational techniques to dipeptides and peptides containing Val and Gln residues demonstrates their relevance and potential for characterizing the molecular and structural properties of this compound.

Interactions of Val Gln with Biological Macromolecules

Enzyme-Substrate and Enzyme-Inhibitor Interactions

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Their specificity is determined by the amino acid residues surrounding the cleavage site on the substrate, which interact with specific binding pockets, or subsites, within the protease's active site.

Specificity of Proteases Towards Peptides Containing Val and Gln

The presence and position of Valine and Glutamine residues within a peptide sequence can significantly influence whether and where a protease will cleave. For instance, viral proteases, crucial for processing viral polyproteins, exhibit distinct specificities. The poliovirus 3C protease, while primarily known for cleaving at Gln-Gly sites, can also cleave sequences like Gln-Ala and Gln-Ser, although less efficiently, whereas Gln-Val and Gln-Pro substitutions were found to be lethal for virus growth, suggesting that the identity of the residue following Glutamine is critical for cleavage by this enzyme. nih.gov.

Another example is the Human Rhinovirus (HRV) type 14 3C protease, which optimally recognizes the sequence Leu-Glu-Val-Leu-Phe-Gln/Gly-Pro (LEVLFQ/GP), cleaving between the Glutamine and Glycine (B1666218) or Proline residues. genscript.comgenscript.com. This highlights that Glutamine can be a preferred residue at the P1 position (immediately before the cleavage site) for certain proteases.

Studies on retroviral proteases, including HIV-1 protease, have investigated the impact of amino acid substitutions at various positions (P4 to P3') surrounding the cleavage site. In a naturally occurring cleavage site (Val-Ser-Gln-Asn-Tyr↓Pro-Ile-Val-Gln), the P2 position (two residues before the cleavage site) was found to be critical for determining substrate specificity differences among retroviral proteases. asm.org. While HIV-1 protease preferred an Asparagine residue at P2 in this specific context, other retroviral proteases showed preferences for small or large hydrophobic residues like Valine, Leucine (B10760876), and Isoleucine at this position. asm.org.

Bacterial dipeptidyl-peptidase 7 (DPP7) has shown expanded substrate specificity, capable of cleaving after various residues including Glutamine. nih.gov. Cleavage sites observed for DPP7 in insulin (B600854) include Glu-Gln and Ile-Val. nih.gov.

Research on optimizing cleavable dipeptide linkers for antibody-drug conjugates (ADCs) has also examined the specificity of lysosomal cathepsins. Val-Gln dipeptides were found to be substrates for a broader range of cathepsins compared to Phe-Gln, suggesting that the Valine residue at the P2 position can influence the breadth of protease recognition. acs.org.

Binding Site Characterization (e.g., S2 Subsite Interactions)

Protease activity involves the interaction of substrate residues with specific subsites within the protease's active cleft. The nomenclature for these subsites is based on their position relative to the cleavage site: S1 interacts with the P1 residue, S2 with P2, S1' with P1', and so on. acs.org.

The S2 subsite of proteases often exhibits specificity for certain types of amino acids. For SARS-CoV-2 3CL protease (Main protease), the S2 subsite is a deep hydrophobic pocket that prefers hydrophobic residues such as Leucine, Valine, and Phenylalanine. acs.orgpnas.org. The malleability of this subsite allows it to accommodate a range of hydrophobic side chains. pnas.org. Studies on retroviral proteases also indicate that size complementarity is a main determinant of specificity in the S2 subsite, with preferences for hydrophobic residues like Valine and Leucine observed in some cases. asm.org.

While the S2 subsite often favors hydrophobic residues, the S1 subsite of SARS-CoV-2 3CL protease, in contrast, shows a stringent specificity for Glutamine or Glutamine analogues at the P1 position. acs.orgpnas.org. This highlights how different subsites within the same protease can have distinct amino acid preferences.

The interaction between the protease subsites and the amino acid residues of the substrate determines the efficiency and specificity of cleavage. For instance, in the context of HIV-1 protease, the P2 and P2' residues interact with the S2 and S2' subsites, and the nature of the P1' amino acid can influence the orientation of the P2 and P2' side chains within these subsites. nih.gov. Beta-branched amino acids like Valine and Isoleucine at the P2/P2' positions participate in hydrophobic interactions with residues in the S2/S2' subsites. nih.gov.

Data on protease specificity towards peptides containing Val and Gln at different positions can be summarized as follows:

| Protease | Preferred Cleavage Site Context (P4-P3-P2-P1↓P1'-P2'-P3'-P4') | Relevant Residues (Val/Gln) and Position | Notes |

| Poliovirus 3C Protease | Gln↓Gly (primary), also cleaves Gln↓Ala, Gln↓Ser | Gln at P1, Val at P1' (lethal substitution) nih.gov | Strict specificity for Gln at P1, sensitivity to P1' residue. nih.gov |

| HRV 14 3C Protease | Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro | Val at P3, Gln at P1 genscript.comgenscript.com | Val and Gln are part of the optimal recognition sequence. genscript.comgenscript.com |

| SARS-CoV-2 3CL Protease | (L/V/F/M)-(Q/H)*-(G/A/S/N), cleavage after P1 | Val at P2, Gln at P1 acs.orgpnas.org | S2 subsite accommodates Val; S1 subsite prefers Gln. acs.orgpnas.org |

| Retroviral Proteases | Varied, e.g., Val-Ser-Gln-Asn-Tyr↓Pro-Ile-Val-Gln (HIV-1) | Val at P4, Gln at P2 (in HIV-1 example) asm.org | P2 specificity varies, some prefer hydrophobic residues like Val. asm.org |

| Cathepsins (Lysosomal) | Varied, depending on the specific cathepsin | This compound dipeptide substrate acs.org | This compound is a substrate for a broader range of cathepsins. acs.org |

| Bacterial DPP7 | Cleaves after various residues including Gln and Ser | Cleaves between Ile-Val, Glu-Gln nih.gov | Expanded specificity, can cleave after Gln and before Val. nih.gov |

Role in Protein Stability and Degradation Pathways

The N-end rule pathway is a conserved protein degradation system that relates the half-life of a protein to the identity of its N-terminal amino acid residue. plos.orgwikipedia.orgscispace.com. Certain N-terminal residues, known as N-degrons, signal for rapid degradation, while others are stabilizing. wikipedia.orgacs.org.

Valine and Glutamine as N-Terminal Residues in the N-End Rule Pathway

In mammals, Valine is generally classified as a stabilizing residue, leading to a relatively long half-life for proteins with N-terminal Valine (e.g., >100 hours). plos.orgwikipedia.org. Glutamine, however, is considered a tertiary destabilizing residue in the mammalian N-end rule pathway. plos.orgnih.gov.

The N-end rule pathway is hierarchical. Tertiary destabilizing residues like N-terminal Glutamine (and Asparagine) are first deamidated by N-terminal amidohydrolases (Ntaq for Glutamine) to produce secondary destabilizing residues, Glutamate (B1630785) (and Aspartate). plos.orgscispace.comnih.govnih.gov. This deamidation step is essential for Glutamine to function as a degradation signal. The crystal structure of human N-terminal Glutamine amidohydrolase 1 (hNtaq1) provides insights into how it recognizes and deamidates N-terminal Glutamine. plos.orgnih.govrcsb.org. Studies suggest that hNtaq1 primarily interacts with the peptide backbone of the N-terminal region rather than the side chain for substrate recognition. researchgate.net.

Secondary destabilizing residues (Glutamate and Aspartate) are then conjugated to Arginine by Arg-tRNA-protein transferase (ATE1), converting them into primary destabilizing residues (Arginine). plos.orgnih.gov. Primary destabilizing residues, along with certain other residues like basic (Lysine, Histidine) and bulky hydrophobic amino acids (Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine), are directly recognized by specific ubiquitin ligases, known as N-recognins. scispace.comnih.govplos.org.

In bacteria, the N-end rule pathway involves the adaptor protein ClpS, which recognizes specific N-terminal residues and delivers the protein to the ClpAP protease for degradation. wikipedia.orgpnas.org. While certain hydrophobic residues are primary N-end rule degradation signals in bacteria, beta-branched amino acids like Valine are generally not recognized as N-end residues by ClpS, meaning proteins with N-terminal Valine are not degraded by this specific bacterial pathway. pnas.org.

Impact of N-Terminal Residues on Ubiquitin Ligase Recognition

The identity of the N-terminal residue dictates which E3 ubiquitin ligase (N-recognin) will recognize the protein substrate in the N-end rule pathway. wikipedia.orgnih.govplos.orgebi.ac.uk. N-recognins contain specific substrate-binding sites that interact with the N-degron. nih.gov.

For example, the UBR box family of E3 ligases are N-recognins that recognize N-degrons. ebi.ac.uk. UBR1 and UBR2 in mammals are examples of such ligases. plos.orgebi.ac.ukpnas.org. The recognition is mediated by the N-terminal residue and sometimes downstream residues or internal degrons. nih.govplos.org.

Proteins with N-terminal Glutamine are targeted for degradation after being processed through the hierarchical N-end rule pathway, involving deamidation by Ntaq and potentially arginylation by ATE1, ultimately leading to recognition by an N-recognin that binds the resulting destabilizing N-terminal residue. plos.orgnih.govnih.gov.

While Valine is a stabilizing residue in mammals and does not typically trigger N-end rule degradation when at the N-terminus, some studies suggest that in certain contexts or organisms, or after specific processing events, N-terminal Valine might be recognized by components of degradation pathways. For instance, structural studies of human GID4, a subunit of the GID ubiquitin ligase involved in the Pro/N-degron pathway, showed that it can recognize hydrophobic N-terminal residues other than Proline, including Isoleucine and Valine, although with lower affinity compared to Proline. nih.gov. This suggests that while not a classical destabilizing residue in the main mammalian N-end rule pathway, N-terminal Valine might be recognized by alternative degradation systems or under specific conditions.

The recognition of N-terminal residues by ubiquitin ligases is a key step in determining protein half-life and regulating various cellular processes, including protein quality control, cell cycle control, and development. plos.orgscispace.comnih.govplos.org.

Roles of Val Gln in Cellular Metabolism and Signaling Pathways

Contribution to Cellular Carbon and Nitrogen Homeostasis

Val-Gln contributes to maintaining cellular carbon and nitrogen balance primarily through its constituent amino acids, valine and glutamine. These amino acids are central to various metabolic pathways and play a role in the synthesis of other amino acids and nucleotides. wikipedia.orgwikipedia.orgnih.govuzh.ch

This compound as a Stable Glutamine Source in Cell Culture Research

L-Glutamine is a crucial component in mammalian cell culture media, serving as a major energy source and being essential for cell proliferation. biosera.comclinisciences.com However, glutamine is unstable in solution and can degrade relatively rapidly, forming ammonia (B1221849), which can be detrimental to cell growth and viability. biosera.combiowest.netresearchgate.net L-Alanyl-L-glutamine (Ala-Gln), a different dipeptide, is widely used as a stable substitute for L-glutamine in cell culture media due to its increased stability to heat sterilization and reduced ammoniagenesis compared to L-glutamine. biowest.netresearchgate.netfishersci.co.uk While the provided information focuses on Ala-Gln as a stable glutamine source in cell culture, the principle of dipeptides offering enhanced stability over free amino acids suggests a similar advantage for this compound in providing a stable supply of glutamine to cells in research settings.

Anaplerotic Contribution of Glutamine in Cellular Metabolism

Glutamine is known to have an anaplerotic role, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. uzh.ch In various cell types, including rapidly dividing cells, glutamine can be a major energy substrate, providing ATP for processes such as intracellular protein turnover, nutrient transport, and cell growth. researchgate.net Glutamine can be converted to glutamate (B1630785), which can then enter the TCA cycle as alpha-ketoglutarate (B1197944). uzh.ch This anaplerotic contribution is vital for maintaining metabolic flux and supporting cellular functions, particularly under conditions of high energy demand or nutrient limitation.

Participation in Cell Signaling Networks

Amino acids, including those that constitute this compound, are not only building blocks for proteins but also function as signaling molecules that influence various cellular pathways. researchgate.net

Influence on Amino Acid-Sensitive Pathways (e.g., mTOR signaling)

The mammalian target of rapamycin (B549165) (mTOR) pathway is a master regulator of cell growth, proliferation, metabolism, and protein synthesis, and its activity is influenced by nutrient availability, including amino acids. researchgate.netresearchgate.netmdpi.comresearchgate.net Studies have shown that several amino acids, including valine and glutamine, can activate mTORC1 signaling. researchgate.netmdpi.comnih.govpnas.org While some amino acids like leucine (B10760876) and arginine primarily activate mTORC1 through Rag GTPase-dependent pathways, glutamine can signal to mTORC1 independently of the Rag GTPases, requiring the involvement of Arf1. nih.govnih.gov Valine, as a branched-chain amino acid (BCAA), also plays a role in activating the TOR pathway, which is important for growth regulation. researchgate.netresearchgate.netresearchgate.net The combined availability of valine and glutamine from this compound could therefore collectively influence mTOR signaling through both Rag-dependent and independent mechanisms.

tRNA-derived Fragment (tRF) Signaling Involving Val and Gln

tRNA-derived fragments (tRFs) are small non-coding RNAs that originate from tRNA cleavage and have been implicated in various biological processes, including gene regulation and signaling pathways. thno.orgaginganddisease.org Research indicates that tRFs derived from specific tRNAs, including tRNA-Val and tRNA-Gln, can participate in signaling networks. For instance, a tRF-5 derived from tRNA-Gln has been shown to interact with proteins and influence mRNA stability. thno.org Similarly, a 3'tRF-Val has been reported to bind to EEF1A1 and potentially mediate the nuclear transport of RNA-binding proteins, modulating signaling pathways like p53. thno.org Additionally, tRFs derived from tRNA-Val have been found to be involved in pathways such as the Wnt/beta-catenin signaling pathway. aginganddisease.orgnih.gov These findings suggest that tRFs originating from the tRNAs of valine and glutamine can act as regulatory molecules within cellular signaling networks.

Regulation of Gene Expression and Protein Turnover

Amino acids, including glutamine, can regulate gene expression and protein turnover, influencing cellular processes such as growth and adaptation. researchgate.netresearchgate.net Glutamine has been shown to regulate the transcription of genes related to antioxidative reactions and can influence the expression of genes necessary for cell growth. researchgate.net In the context of protein turnover, amino acids can affect both protein synthesis and degradation. researchgate.netfrontiersin.org For example, glycine (B1666218) has been shown to enhance protein synthesis and inhibit protein degradation in muscle cells, partly by activating mTORC1 and influencing the expression of genes involved in proteolysis. researchgate.net While direct research specifically on this compound's role in regulating gene expression and protein turnover is less extensively documented in the provided sources, the known effects of its constituent amino acids, valine and glutamine, suggest that this compound could indirectly contribute to these processes by providing the necessary building blocks and signaling molecules. The availability of amino acids can influence the efficiency of protein synthesis, which is linked to codon usage and tRNA abundance, further highlighting the connection between amino acid availability and gene expression at the translational level. plos.orgnih.gov

Impact on Cell Growth and Survival in Research Models

Studies investigating the impact of amino acids and dipeptides on cell growth and survival in research models have provided insights into the potential roles of this compound, often in the context of glutamine availability. Glutamine itself is vital for cell proliferation and survival in various cell types, including cancer cells and intestinal epithelial cells thermofisher.comjpccr.eunih.govmdpi.com. Depletion of glutamine has been shown to reduce cell proliferation and increase apoptosis in certain cell lines nih.govnih.gov.

Research using mouse osteoblastic cells (MC3T3-E1) demonstrated that during logarithmic cell growth, the consumption of several amino acids, including Val and Gln, increased over time. Contact with certain materials, such as hydroxyapatite-coated titanium alloy, enhanced cell proliferation and led to an increase in the consumption of these amino acids, including Gln and Val josai.ac.jpiiarjournals.org. This suggests that the availability and uptake of these amino acids are linked to proliferative activity in this model.

In the context of nutrient stress, particularly glutamine deprivation, autophagy-deficient tumor cells have been observed to rely on the uptake of extracellular amino acids, including Val and Leu, for survival nih.gov. This highlights a potential compensatory mechanism where cells utilize available amino acids or dipeptides when preferred energy sources like glutamine are limited.

While direct studies focusing solely on this compound's impact on cell growth and survival in isolation are less prevalent in the search results compared to studies on glutamine or other dipeptides like alanyl-glutamine mdpi.com, the importance of its constituent amino acids, valine and glutamine, in these processes is evident thermofisher.comjpccr.eunih.govnih.govjosai.ac.jpiiarjournals.orgnih.gov. Glutamine, for instance, regulates cellular proliferation and cell cycle progression by modulating the mTOR signaling pathway nih.govresearchgate.netnih.gov. It also plays a role in protecting cells against reactive oxygen species (ROS) and influencing ATP production, both of which are critical for cell survival and proliferation nih.gov.

Furthermore, dipeptides containing glutamine, such as alanyl-glutamine, are used as stable alternatives to free glutamine in research and clinical settings due to glutamine's instability in solution thermofisher.comjpccr.eumdpi.commdpi.com. Studies on alanyl-glutamine have shown positive effects on growth performance and nutrient digestibility in research models, indirectly supporting the idea that dipeptides can effectively deliver their constituent amino acids to support cellular processes like growth mdpi.com.

Some research has identified this compound as a detected dipeptide in various organs of research models, indicating its presence and potential metabolic roles in vivo mdpi.com. While the specific impact of this compound itself on cell growth and survival requires further dedicated investigation, the established roles of valine and glutamine, and the use of glutamine-containing dipeptides as nutrient sources in research models, suggest that this compound likely contributes to cellular metabolism in ways that can support growth and survival, particularly as a source of glutamine.

| Amino Acid/Dipeptide | Impact on Cell Growth/Survival in Research Models (Context) | Research Model Used | Key Findings (Related to Growth/Survival) | Source |

| Glutamine (Gln) | Essential nutrient for proliferation and survival | Various cell types (cancer cells, intestinal cells) | Depletion reduces proliferation, increases apoptosis; regulates cell cycle via mTOR; protects against ROS; influences ATP production. thermofisher.comjpccr.eunih.govmdpi.comnih.govnih.gov | thermofisher.comjpccr.eunih.govmdpi.comnih.govnih.gov |

| Valine (Val) | Consumption increases during logarithmic cell growth | Mouse osteoblastic cells (MC3T3-E1) | Increased consumption linked to enhanced cell proliferation. josai.ac.jpiiarjournals.org | josai.ac.jpiiarjournals.org |

| This compound | Detected in various organs; potential source of Val and Gln | Mouse organs | Presence indicates potential metabolic role; likely contributes Val and Gln to cellular processes. mdpi.com | mdpi.com |

| Alanyl-Glutamine | Used as stable Gln source; positive effects on growth performance and nutrient digestibility | Growing laying hens | Supports nutrient metabolism and absorption, indirectly supporting growth. mdpi.com | mdpi.com |

| Val, Leu, Thr, Lys, His, Gly, Tyr | Uptake important for survival under glutamine starvation in specific cell types | Autophagy-deficient tumor cells | Cells rely on uptake of these amino acids for survival when glutamine is limited. nih.gov | nih.gov |

Table 1: Summary of Research Findings Related to this compound and its Constituents on Cell Growth and Survival in Research Models

Analytical and Methodological Approaches for Val Gln Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

LC-MS/MS is a powerful analytical technique widely used for the separation and detection of peptides and amino acids, including dipeptides such as Val-Gln. zivak.com Its high sensitivity and specificity make it suitable for analyzing complex biological matrices. zivak.comresearchgate.net

Optimization of Chromatographic Separation and Detection Parameters

Effective LC-MS/MS analysis of this compound relies on optimizing chromatographic separation and mass spectrometry detection parameters. Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns, depending on the polarity of the analyte and matrix. greyhoundchrom.comnih.gov For instance, HILIC columns have been shown to provide better retention and peak symmetry for polar amino acids. nih.gov Mobile phase composition, flow rate, and column temperature are critical parameters that need optimization to achieve adequate separation of this compound from other components in the sample. nih.govresearchgate.net

Mass spectrometry detection parameters, such as ionization mode (electrospray ionization, ESI, is common for peptides), capillary voltage, cone voltage, and collision energy, are optimized to maximize the signal intensity and selectivity for this compound. researchgate.net Tandem mass spectrometry (MS/MS), particularly using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is frequently employed for quantitative analysis due to its high selectivity and sensitivity. cigb.edu.cunih.gov MRM/SRM involves monitoring specific precursor-product ion transitions characteristic of this compound. jst.go.jp

Derivatization Strategies for Enhanced Detection Sensitivity

While LC-MS/MS offers good sensitivity, chemical derivatization can further enhance the detection sensitivity of this compound, especially when dealing with low concentrations in complex matrices. researchgate.net Derivatization can improve ionization efficiency, enhance chromatographic retention, and facilitate the production of more informative fragments during MS/MS. researchgate.netrsc.org Various derivatization reagents are available, including but not limited to, Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Marfey's reagent. researchgate.net These reagents react with specific functional groups on the peptide, such as amino or carboxyl groups, to impart desired properties. nih.gov For example, derivatization has been shown to improve the separation and sensitivity of amino acids in LC-MS analysis. nih.govoup.com

Quantification of this compound in Complex Biological Matrices (e.g., Cell Culture Broth, Plasma, Cerebrospinal Fluid)

Quantifying this compound in complex biological matrices like cell culture broth, plasma, and cerebrospinal fluid (CSF) presents challenges due to matrix effects and the presence of numerous other endogenous compounds. zivak.comresearchgate.net Sample preparation is a crucial step to remove interfering substances and concentrate the analyte. zivak.com Techniques such as protein precipitation, solid-phase extraction (SPE), and ultrafiltration are commonly used for sample clean-up and enrichment. jst.go.jpzivak.commdpi.com

LC-MS/MS, particularly with MRM/SRM, is a preferred method for the quantitative analysis of amino acids and peptides in biological fluids. zivak.comcigb.edu.cu Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis. nih.govcigb.edu.cu Studies have successfully quantified amino acids, including Val and Gln, in plasma and CSF using LC-MS/MS. nih.govmdpi.comnih.govmayocliniclabs.com

Table 1: Examples of Biological Matrices and Analytical Approaches for Amino Acid/Peptide Analysis by LC-MS/MS

| Biological Matrix | Analytical Approach (LC-MS/MS based) | Relevant Findings (Examples for related compounds) | Source |

| Plasma | LC-MS/MS with stable isotope internal standards | Quantification of amino acids, including Val and Gln. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Cerebrospinal Fluid | LC-MS/MS | Quantification of amino acids, including Gln and Val. mdpi.commayocliniclabs.com | mdpi.commayocliniclabs.com |

| Cell Culture Media | LC-MS with derivatization | Analysis of amino acids in complex media like DMEM and RPMI 1640. nih.gov | nih.gov |

| Fermented Food Products | LC/MS/MS with derivatization and MRM | Determination and quantification of peptides like γ-Glutamyl-Valyl-Glycine. jst.go.jp | jst.go.jp |

| Plant Material | HILIC, RP-LC with pre-column derivatization, and tandem MS | Analysis of nitrogen-related metabolites, including amino acids. oup.com | oup.com |

| Human Semen | LC-MS with derivatization after solid-phase extraction | Detection of metabolic features, including amino acids. qucosa.de | qucosa.de |

Peptidomics and Metabolomics Profiling

Peptidomics and metabolomics approaches provide a broader view of the peptide and metabolite profiles within a biological system, which can be valuable for understanding the context and potential roles of this compound.

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are critical for peptidomics and metabolomics studies to capture the diverse range of molecules present in a sample. Methodologies vary depending on the sample type (e.g., tissue, fluid, cell culture) and the target analytes. Common steps include quenching of metabolic activity, cell lysis or tissue homogenization, and extraction of peptides and metabolites using appropriate solvents. d-nb.infowiley-vch.de

For peptidomics, sample preparation often involves steps to remove highly abundant proteins that can interfere with peptide analysis. cigb.edu.cu Techniques like ultrafiltration or SPE are used for peptide enrichment and clean-up. jst.go.jpmdpi.com Acidification can also be used during sample preparation for peptidomics. nih.gov

In metabolomics, various extraction methods are employed, including using organic solvents like methanol (B129727), ethanol, or combinations with water or buffers. d-nb.infowiley-vch.deresearchgate.net Freezing and thawing cycles or grinding in liquid nitrogen can be used for cell disruption and metabolite release. d-nb.info The choice of extraction method can significantly impact the recovery of different classes of metabolites. researchgate.net

In Silico Approaches for Peptide Identification and Protease Activity Prediction

In silico approaches play an important role in peptidomics and the study of peptide metabolism, including the prediction of peptide sequences and protease cleavage sites. Mass spectrometry data from peptidomics experiments can be analyzed using bioinformatics tools and databases to identify peptide sequences by matching experimental spectra to theoretical spectra derived from protein databases. imrpress.com

In silico tools can also be used to predict protease activity and cleavage sites within proteins or peptides. biorxiv.orgresearchgate.net Understanding protease activity is crucial for understanding the generation and degradation of peptides like this compound. For example, studies have used in silico methods to predict cleavage sites of viral proteases, which often exhibit specificity for certain amino acid residues, including glutamine at specific positions. researchgate.netmdpi.com Molecular docking simulations can further provide insights into the interaction between peptides and proteases or other target proteins. researchgate.netmdpi.complos.orgscitechnol.com These computational methods complement experimental approaches in characterizing the biological roles and fate of peptides.

Table 2: Examples of In Silico Applications in Peptide and Protease Research

| In Silico Approach | Application | Relevant Findings (Examples for related compounds) | Source |

| Peptide Identification | Analysis of MS data to determine peptide sequences | Identification of peptide sequences from biological samples. imrpress.com | imrpress.com |

| Protease Activity Prediction | Predicting where proteases cleave proteins or peptides | Prediction of cleavage sites for various proteases, including those with specificity for glutamine. biorxiv.orgresearchgate.netmdpi.com | biorxiv.orgresearchgate.netmdpi.com |

| Molecular Docking | Studying interactions between peptides and target molecules (e.g., enzymes) | Predicting binding modes and affinities of peptides to enzymes like ACE or proteases. researchgate.netmdpi.complos.orgscitechnol.com | researchgate.netmdpi.complos.orgscitechnol.com |

| Amino Acid Composition Analysis | Analyzing the frequency of amino acids in peptides with specific activities | Identifying enriched amino acids in peptides with antiviral or other biological activities, including Val and Gln. nih.gov | nih.gov |

Advanced Sensing Strategies for Enantiomer Discrimination

Advanced sensing strategies for discriminating the enantiomers of dipeptides like this compound often leverage the principles of chiral recognition integrated with highly sensitive detection methods. These strategies aim to differentiate between L-Val-L-Gln and D-Val-D-Gln, or potentially other stereoisomers, based on their distinct interactions with a chiral recognition element.

One area of research focuses on the use of chiral selectors integrated into various sensor platforms, such as electrochemical or optical sensors. While direct studies specifically targeting the enantiomeric discrimination of this compound using advanced sensing are limited in the provided search results, research on the sensing of its constituent amino acids, valine and glutamine, and other dipeptides provides relevant insights into potential methodologies.

Recent studies have explored the use of carbon dots (CDs) for the dual-mode fluorescent and colorimetric discrimination of amino acid enantiomers, including glutamine (Gln) and valine (Val). acs.orgmdpi.comresearchgate.netnih.govresearchgate.net In one such approach, L-tryptophan-derived carbon dots (L-TCDs) were synthesized and used in the presence of hydrogen peroxide (H₂O₂). acs.orgmdpi.comnih.gov The mechanism involves the etching of L-TCDs by H₂O₂, with the presence of amino acid enantiomers influencing the process and resulting in differential fluorescent and colorimetric signals. acs.orgmdpi.comnih.gov This method demonstrated the ability to discriminate between L- and D-Gln and L- and D-Val with notable enantioselectivity. acs.orgmdpi.comnih.gov

| Analyte Enantiomers | Sensing Mode | Enantioselectivity (Ratio) | Detection Principle | Reference |

| Gln (L/D) | Fluorescent | FD/FL = 5.29 | Carbon dot etching influenced by enantiomers | acs.orgnih.gov |

| Gln (L/D) | Colorimetric | ID/IL = 13.26 | Carbon dot etching influenced by enantiomers | acs.orgnih.gov |

| Val (L/D) | Fluorescent | FL/FD = 4.13 | Carbon dot etching influenced by enantiomers | acs.orgnih.gov |

| Val (L/D) | Colorimetric | IL/ID = 3.42 | Carbon dot etching influenced by enantiomers | acs.orgnih.gov |

Note: F refers to fluorescence intensity, I refers to colorimetric intensity, and the subscripts D and L denote the D- and L-enantiomers, respectively.

Another approach for chiral sensing involves the use of gold nanorods (AuNRs) as a visual sensing platform. researchgate.net While primarily demonstrated for glutamine enantiomers, this method utilizes the inherent chirality of CTAB-capped AuNRs. researchgate.net D-Gln was shown to induce rapid aggregation of AuNRs, leading to a visible blue-to-gray color change, whereas L-Gln did not cause such a change. researchgate.net This distinct color difference allowed for visual chiral recognition and the determination of enantiomeric excess of D-Gln. researchgate.net

Electrochemical sensors have also been explored for amino acid enantiomer discrimination. researchgate.netnih.govmdpi.com For instance, modified electrodes incorporating chiral selectors have shown the ability to selectively recognize enantiomers of amino acids like valine. nih.gov These methods often rely on differential interactions between the enantiomers and the chiral recognition element on the electrode surface, leading to distinct electrochemical responses (e.g., changes in peak current or potential) in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). nih.gov

Furthermore, stochastic sensing, which involves monitoring the transient signals produced by individual molecules interacting with a nanopore or channel, has been applied to the enantioanalysis of glutamine. mdpi.com A 2D disposable stochastic sensor based on cold plasma deposition of graphene decorated with silver demonstrated the ability to discriminate between L- and D-glutamine based on distinct "time of flight" (toff) values. mdpi.com This method showed high sensitivity and the ability to assay one enantiomer in the presence of the other. mdpi.com

While these examples primarily focus on single amino acids or other dipeptides, the principles and methodologies are relevant to the development of advanced sensing strategies for this compound enantiomers. The design of chiral recognition elements that can specifically interact with the stereoisomers of this compound is key. This could involve the use of chiral polymers, molecularly imprinted polymers (MIPs), chiral metal-organic frameworks (MOFs), or biomolecules like enzymes or peptides. nih.govnih.govacs.orgrsc.orgbeilstein-journals.org

The integration of these chiral recognition elements with sensitive transduction mechanisms (optical, electrochemical, mass spectrometry-based) allows for the development of advanced sensors capable of real-time, selective, and quantitative analysis of this compound enantiomers. nih.govnih.govnih.gov Future research in this area will likely focus on designing highly specific chiral recognition sites for this compound and developing robust and sensitive sensor platforms for its enantiomeric discrimination in complex matrices.

Research Applications and Model Systems in Val Gln Studies

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the direct effects of Val-Gln on cellular processes and metabolism without the complexities of a whole organism. These models are instrumental in elucidating the mechanisms by which this compound influences cell behavior.

Metabolic Profiling in Mammalian Cell Lines

Metabolic profiling in mammalian cell lines is a key application for understanding how cells utilize and respond to this compound. Studies using techniques like NMR-based metabolomics have investigated the impact of this compound supplementation on the metabolic landscape of various cell types. For instance, research on mouse myoblast cell line C2C12 subjected to energy deprivation demonstrated that alanyl-glutamine (Ala-Gln), a similar dipeptide, could partially restore the metabolic profile, affecting pathways such as energy metabolism, GSH biosynthesis, glycerophospholipid metabolism, and the TCA cycle. nih.govrsc.orgrsc.org The supplementation of Ala-Gln showed a more significant effect on promoting GSH biosynthesis compared to glutamine alone. rsc.org

Metabolic profiling studies have also been conducted in the context of viral infections in cell cultures. For example, in feline kidney (CrFK) cells infected with Feline Infectious Peritonitis Virus (FIPV), there was a significant increase in the utilization of amino acids like L-glutamine and L-glutamic acid, as well as dipeptides like alanyl-glutamine, compared to non-infected cells. nih.gov This suggests that glutamine metabolism is an essential pathway for FIPV infection and replication. nih.gov

Furthermore, metabolic profiling using NMR spectroscopy in human glioma cell lines has shown altered levels of various amino acids, including valine and glutamine, associated with the malignant features of these cells. nih.gov These altered amino acids are often involved in TCA cycle anaplerosis and protein biosynthesis in tumor cells. nih.gov

Investigating Cellular Processes in Response to this compound Manipulation

This compound and related glutamine-containing dipeptides are studied in vitro to understand their influence on various cellular processes, including proliferation, differentiation, and protection against injury.

Research on C2C12 myoblasts indicated that alanyl-glutamine supplementation could promote the differentiation and proliferation abilities of injured cells. nih.govrsc.org This suggests a potential therapeutic role for such dipeptides in muscle-related conditions.

In the context of intestinal health, alanyl-glutamine has been shown to protect intestinal epithelial cells against damage induced by oxidants or endotoxins. mdpi.comresearchgate.net Studies using porcine intestinal epithelial cells (IPEC-1) demonstrated that this compound or Ala-Gln dose-dependently reduced cell death induced by hydrogen peroxide or lipopolysaccharide. researchgate.net The dipeptide was rapidly hydrolyzed by these cells, and the liberated glutamine was utilized. researchgate.net

This compound has also been investigated for its effects on intestinal barrier function. In vitro cell models have revealed that alanyl-glutamine can attenuate cytotoxicity, apoptosis, and increased paracellular permeability induced by certain toxins, while also improving the antioxidant capacity of cells. mdpi.com

In immune cells, studies have assessed the in vitro effects of alanyl-glutamine on different immune system cells, comparing its effects to those of glutamine alone. nih.gov Research has shown that alanyl-glutamine can exert immunostimulatory activities, such as increasing T-lymphocyte proliferation and cytokine production, similar to glutamine. nih.gov

In Vivo Non-Human Animal Models

In vivo studies using non-human animal models are crucial for understanding the systemic effects and metabolism of this compound, as well as its impact on interorgan cooperation and specific physiological processes.

Use of Specific Animal Models for Metabolic Research

Various animal models, including rats, mice, and pigs, have been utilized to investigate the metabolic effects of this compound and alanyl-glutamine. These models allow for the study of how the dipeptide is metabolized, distributed, and utilized in different tissues and organs.

Studies in rats have investigated the in vivo utilization of intravenously supplied alanyl-glutamine. nih.gov These studies showed that the dipeptide is rapidly and efficiently hydrolyzed, with the liberated glutamine being utilized for energy production and protein synthesis in various tissues, including muscle, liver, and kidney. nih.gov

Animal models have also been used to study the effects of this compound supplementation in specific conditions, such as exercise or infection. For instance, studies in rats subjected to resistance exercise have explored the effects of glutamine and alanyl-glutamine supplementation on muscle metabolism and inflammatory responses. cambridge.org

In the context of intestinal health and disease, animal models like mice and piglets have been employed to study the effects of alanyl-glutamine on intestinal integrity and function. mdpi.comresearchgate.netresearchgate.net These studies have provided evidence that alanyl-glutamine can protect against intestinal injury and modulate the intestinal microbiota. mdpi.comresearchgate.net

Investigating Amino Acid Metabolism and Interorgan Cooperation in Vivo

In vivo studies are essential for understanding how this compound is integrated into whole-body amino acid metabolism and how it influences interorgan cooperation. Upon administration, this compound is typically hydrolyzed into its constituent amino acids, valine and glutamine, which then enter the body's amino acid pools. mims.com

Research in rats has demonstrated that intravenously supplied alanyl-glutamine is rapidly hydrolyzed, and the resulting glutamine is utilized by various tissues. nih.gov The distribution of radioactivity from labeled alanyl-glutamine in different organs over time provides insights into the metabolic fate of the dipeptide and its contribution to tissue protein synthesis and energy production. nih.gov

Animal models are also used to study the impact of this compound on the metabolism of its constituent amino acids and their roles in interorgan metabolism. Glutamine, for example, plays a crucial role in interorgan nitrogen transport and is a key metabolic fuel for rapidly dividing cells, such as those in the intestine and immune system. thermofisher.comwikipedia.orgcambridge.org Valine is a branched-chain amino acid that is primarily metabolized in muscle. researchgate.net